molecular formula C10H9NO3 B104043 2-(7-hydroxy-1H-indol-3-yl)acetic Acid CAS No. 173447-79-5

2-(7-hydroxy-1H-indol-3-yl)acetic Acid

Cat. No. B104043
CAS RN: 173447-79-5
M. Wt: 191.18 g/mol
InChI Key: PYSRGWAMLYAJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(7-hydroxy-1H-indol-3-yl)acetic Acid” is a member of the class of indole-3-acetic acids . It is a monocarboxylic acid and a member of oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate and a tautomer of a 2-hydroxy-(indol-3-yl)acetic acid .


Synthesis Analysis

The synthesis of indole derivatives has been extensively studied. Nature is the major source of indole scaffolds, but various classical and advanced synthesis methods for indoles have also been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular formula of “2-(7-hydroxy-1H-indol-3-yl)acetic Acid” is C10H9NO3 . The InChI is InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13) .


Chemical Reactions Analysis

The regulation of auxin levels in plants involves the inactivation of indole-3-acetic acid (IAA) by conjugation to amino acids. This conjugation reaction is catalyzed by IAA-amido synthetases belonging to the family of GH3 proteins .


Physical And Chemical Properties Analysis

The molecular weight of “2-(7-hydroxy-1H-indol-3-yl)acetic Acid” is 191.18 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 2-(7-hydroxy-1H-indol-3-yl)acetic Acid , have been studied for their potential in treating cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in developing novel anticancer drugs .

Antimicrobial Activity

These compounds have shown promise as antimicrobial agents. Their structure allows them to interact with microbial cell membranes, disrupting their function and leading to the death of the pathogen .

Neurological Disorders

Research suggests that indole derivatives could play a role in treating neurological disorders. Their ability to modulate neurotransmitter systems may be beneficial in conditions like Parkinson’s disease and Alzheimer’s .

Agricultural Applications

Indole derivatives can also be used in agriculture to protect crops. They have shown activity against pests by affecting their growth and development, potentially serving as a natural pesticide alternative .

Ion Channel Modulation

These compounds have been found to affect ion channels, which are crucial for various physiological processes. Modulating ion channels can have therapeutic applications in diseases like epilepsy and hypertension .

Antiviral Properties

Indole derivatives have demonstrated significant activity against viruses, including the H1N1 influenza virus. This opens up possibilities for their use in antiviral drug development .

Safety and Hazards

The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-(7-hydroxy-1H-indol-3-yl)acetic Acid, also known as a derivative of indole-3-acetic acid, is known to target interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in the regulation of immune responses, particularly in the activation and proliferation of T cells.

Mode of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound. The interaction with its targets may result in changes in cellular processes, potentially influencing the immune response.

Biochemical Pathways

Indole-3-acetic acid, a related compound, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 2-(7-hydroxy-1H-indol-3-yl)acetic Acid might also be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties can influence its bioavailability .

Result of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(7-hydroxy-1H-indol-3-yl)acetic Acid might have similar effects.

properties

IUPAC Name

2-(7-hydroxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-3-1-2-7-6(4-9(13)14)5-11-10(7)8/h1-3,5,11-12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSRGWAMLYAJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-hydroxy-1H-indol-3-yl)acetic Acid

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